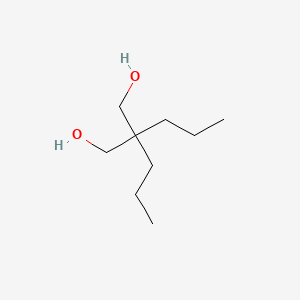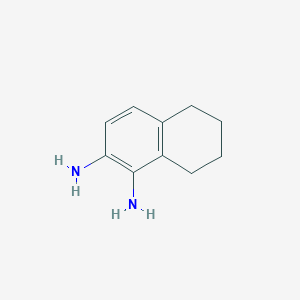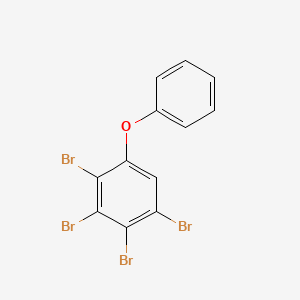
2-Cyclopropylbenzonitril
Übersicht
Beschreibung
2-Cyclopropylbenzonitrile is an organic compound with the molecular formula C10H9N. It consists of a benzene ring substituted with a nitrile group (–CN) and a cyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylbenzonitrile has diverse applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
-
Biology: : In biological research, derivatives of 2-Cyclopropylbenzonitrile are studied for their potential biological activities, including antimicrobial and anticancer properties.
-
Medicine: : Some derivatives of 2-Cyclopropylbenzonitrile are investigated for their potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
-
Industry: : It is used in the production of specialty chemicals and materials, including polymers and resins, due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Cyclopropylation of Benzonitrile: : One common method involves the cyclopropylation of benzonitrile. This can be achieved through the reaction of benzonitrile with cyclopropyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
-
Grignard Reaction: : Another method involves the Grignard reaction where cyclopropylmagnesium bromide reacts with benzonitrile to form 2-Cyclopropylbenzonitrile. This reaction typically requires an inert atmosphere and anhydrous solvents to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production of 2-Cyclopropylbenzonitrile often involves optimized versions of the above methods, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 2-Cyclopropylbenzonitrile can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction of 2-Cyclopropylbenzonitrile can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst, resulting in the formation of amines or other reduced products.
-
Substitution: : The nitrile group in 2-Cyclopropylbenzonitrile can participate in nucleophilic substitution reactions. For example, it can react with nucleophiles like amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2/Pd
Substitution: Amines, Alcohols, Bases (e.g., NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, hydrocarbons
Substitution: Amides, esters
Wirkmechanismus
The mechanism of action of 2-Cyclopropylbenzonitrile and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with molecular targets such as enzymes, receptors, or DNA. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The cyclopropyl group can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetics and pharmacodynamics.
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropylbenzonitrile can be compared with other nitrile-substituted aromatic compounds:
Benzonitrile: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.
2-Methylbenzonitrile: Substituted with a methyl group instead of a cyclopropyl group, leading to different steric and electronic effects.
2-Phenylbenzonitrile: Contains a phenyl group, which significantly alters its reactivity and applications compared to the cyclopropyl group.
The unique cyclopropyl group in 2-Cyclopropylbenzonitrile imparts distinct steric and electronic properties, making it a valuable compound in various chemical and biological contexts.
Eigenschaften
IUPAC Name |
2-cyclopropylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDBFODKGYNZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553211 | |
| Record name | 2-Cyclopropylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3154-99-2 | |
| Record name | 2-Cyclopropylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-](/img/structure/B1355332.png)







![6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B1355353.png)

